molecular formula C6H3BrClNO2 B1289844 5-Bromo-2-chloroisonicotinic acid CAS No. 886365-31-7

5-Bromo-2-chloroisonicotinic acid

Cat. No.: B1289844
CAS No.: 886365-31-7
M. Wt: 236.45 g/mol
InChI Key: YRPRNBZLQPBYDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-chloroisonicotinic acid is a useful research compound. Its molecular formula is C6H3BrClNO2 and its molecular weight is 236.45 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrocatalytic Synthesis

5-Bromo-2-chloroisonicotinic acid is involved in the field of electrocatalytic synthesis. A study demonstrated the feasibility of electrosynthesizing 6-aminonicotinic acid through the electrochemical reduction of 2-amino-5-bromo and 2-amino-5-chloropyridine in the presence of CO2. This process involves the use of a silver electrode which shows a significant electrocatalytic effect for the reduction of the bromo derivative, indicating a potential application in electrocatalysis and organic synthesis (Gennaro et al., 2004).

Synthesis of N-Phenylamides

The compound has been utilized in the synthesis of a series of N-phenylamides. This process involves treating freshly prepared acid chlorides of 5-bromo 6-chloronicotinic acid and 5-bromo-2-chloronicotinic acid with appropriately ring-substituted anilines. This synthesis is significant in understanding structural and electronic effects in relation to hydrogen bonding tendencies in organic chemistry (Setliff & Caldwell, 1991).

Pharmaceutical and Agricultural Applications

Another application of 5-bromo-2-chloronicotinic acid is in the pharmaceutical and agricultural sectors. It was used for preparing substituted phenyl esters, which were then converted to their respective acid chlorides, indicating its utility in the synthesis of compounds with potential herbicidal, fungicidal, or ascaricidal activity (Setliff et al., 1991).

Antiallergy Agents

In medicinal chemistry, this compound has been involved in the synthesis of 5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-ones, a class of potential antiallergy agents. This synthesis method is based on the Ullmann condensation of 2-chloronicotinic acid and its 5-bromo analogue with 2-aminopyridine 1-oxides (Rykowski & Pucko, 1997).

Safety and Hazards

5-Bromo-2-chloroisonicotinic acid is harmful by inhalation, in contact with skin, and if swallowed . The compound is associated with hazard statements H315, H319, H335 . Precautionary measures include P261, P305, P338, P351 .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-chloroisonicotinic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, thereby affecting its activity. For example, this compound may inhibit enzymes involved in the synthesis of nucleotides, leading to a decrease in DNA replication and cell proliferation .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it may affect the MAPK/ERK signaling pathway, which is crucial for cell growth and differentiation. Additionally, this compound can modulate the expression of genes involved in apoptosis, leading to increased cell death in certain cancer cell lines .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the target enzyme. Furthermore, this compound can influence gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as organ damage or systemic toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . This compound can affect metabolic flux and metabolite levels by inhibiting or activating key enzymes in these pathways . For example, it may inhibit enzymes involved in the tricarboxylic acid cycle, leading to a decrease in ATP production and cellular energy levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function . For instance, this compound may be transported into cells via organic anion transporters, which facilitate its uptake and distribution within the cellular environment .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Alternatively, this compound may accumulate in the mitochondria, affecting mitochondrial function and energy production .

Properties

IUPAC Name

5-bromo-2-chloropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPRNBZLQPBYDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602890
Record name 5-Bromo-2-chloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886365-31-7
Record name 5-Bromo-2-chloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-chloroisonicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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